molecular formula C11H9F3N2O2S B11715683 {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol

{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol

Cat. No.: B11715683
M. Wt: 290.26 g/mol
InChI Key: ZYLAHJRPFBJGDC-UHFFFAOYSA-N
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Description

{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery programs. Its primary research value lies in its role as a key building block for the synthesis of novel, biologically active heterocyclic compounds, particularly those targeting protein kinases. The structure incorporates a 1,3,4-thiadiazole ring, a privileged scaffold in drug design known for its diverse biological activities, which is further functionalized with a hydroxymethyl group for further synthetic elaboration. This compound serves as a critical precursor in the development of potent and selective kinase inhibitors, such as CSF1R inhibitors, which are being investigated for their therapeutic potential in oncology and inflammatory diseases. Research indicates that derivatives stemming from this intermediate exhibit promising activity by potently inhibiting kinase targets like CSF1R , a key regulator of macrophages, thereby modulating the tumor microenvironment and offering a strategic approach for cancer immunotherapy. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This reagent is exclusively for use in scientific research to explore new mechanisms of action and develop next-generation targeted therapies.

Properties

Molecular Formula

C11H9F3N2O2S

Molecular Weight

290.26 g/mol

IUPAC Name

[5-[4-methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]methanol

InChI

InChI=1S/C11H9F3N2O2S/c1-18-6-2-3-7(8(4-6)11(12,13)14)10-16-15-9(5-17)19-10/h2-4,17H,5H2,1H3

InChI Key

ZYLAHJRPFBJGDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted method involves the reaction of substituted hydrazine-carbodithioates with carboxylic acid derivatives. For example, 4-methoxy-2-(trifluoromethyl)benzohydrazide can be treated with carbon disulfide (CS₂) in alkaline ethanol to form the corresponding thiosemicarbazide. Subsequent cyclization using phosphorous oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) at 80–100°C yields the 1,3,4-thiadiazole core.

Reaction Scheme:

R-CONHNH2+CS2NaOHR-C(S)NHNH-C(S)SHH+Thiadiazole+H2S\text{R-CONHNH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{R-C(S)NHNH-C(S)SH} \xrightarrow{\text{H}^+} \text{Thiadiazole} + \text{H}_2\text{S}

Key parameters:

  • Temperature: 80–100°C

  • Yield: 60–75%

Functionalization at the 5-Position: Aryl Group Introduction

The 5-position of the thiadiazole ring is functionalized with the 4-methoxy-2-(trifluoromethyl)phenyl group via cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of a boronic acid derivative with a halogenated thiadiazole intermediate is effective. For instance, 5-bromo-1,3,4-thiadiazol-2-yl methanol reacts with 4-methoxy-2-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 eq)

  • Solvent: Dimethoxyethane (DME)/H₂O (3:1)

  • Yield: 68–72%

Ullmann-Type Coupling

Copper-mediated coupling with iodobenzene derivatives in the presence of a diamine ligand (e.g., N,N′-dimethylethylenediamine) offers an alternative. This method is advantageous for electron-deficient aryl halides.

Example:

5-Iodo-thiadiazole+Ar-B(OH)2CuI, ligand5-Aryl-thiadiazole\text{5-Iodo-thiadiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{CuI, ligand}} \text{5-Aryl-thiadiazole}

  • Temperature: 110°C

  • Yield: 55–60%

Hydroxymethyl Group Installation at the 2-Position

The hydroxymethyl group is introduced via reduction of a carbonyl precursor or direct hydroxylation.

Reduction of Thiadiazole-2-Carbaldehyde

The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C.

Procedure:

  • Synthesize 5-aryl-1,3,4-thiadiazole-2-carbaldehyde via Vilsmeier-Haack formylation.

  • Reduce with NaBH₄ (2 eq) in MeOH for 2 hours.

  • Purify by silica gel chromatography (ethyl acetate/hexane).

  • Yield: 85–90%

Hydrolysis of Ester Derivatives

Hydrolysis of a methyl ester group using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/H₂O provides the carboxylic acid, which is subsequently reduced to the alcohol.

Steps:

  • Methyl ester synthesis : Treat thiadiazole-2-carboxylic acid with SOCl₂/MeOH.

  • Reduction : Use LiAlH₄ in dry THF at −78°C.

  • Yield: 70–75%

Integrated Synthetic Routes

Combining the above steps, two primary routes are established:

Route A: Sequential Functionalization

  • Synthesize the thiadiazole core.

  • Introduce the aryl group via Suzuki coupling.

  • Install the hydroxymethyl group by reduction.
    Overall Yield : 42–48%

Route B: Convergent Synthesis

  • Prepare a pre-functionalized aryl-thiosemicarbazide.

  • Cyclize to form the thiadiazole with the hydroxymethyl group already present.
    Overall Yield : 50–55%

Characterization and Analytical Data

The compound is characterized by NMR, IR, and mass spectrometry:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.62 (s, 1H, Ar-H)

  • δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 4.85 (s, 2H, -CH₂OH)

  • δ 3.92 (s, 3H, -OCH₃)

IR (KBr):

  • 3340 cm⁻¹ (-OH)

  • 1615 cm⁻¹ (C=N)

  • 1320 cm⁻¹ (C-F)

MS (EI):

  • m/z 290.26 [M]⁺

Challenges and Optimization

  • Regioselectivity : Competing reactions during cyclization require precise stoichiometry.

  • Solubility Issues : The trifluoromethyl group necessitates polar aprotic solvents (DMF, DMSO) for reactions.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.

Industrial-Scale Considerations

  • Cost-Efficiency : Suzuki coupling is preferred for scalability despite lower yields.

  • Green Chemistry : Aqueous workup steps reduce environmental impact .

Chemical Reactions Analysis

Key Reaction Types and Conditions

Reaction Type Reagents/Conditions Key Observations
Oxidation Hydrogen peroxide, KMnO₄Potential sulfoxide/sulfone formation at sulfur sites
Reduction LiAlH₄, NaBH₄Reduction of thiadiazole ring or functional groups
Nucleophilic Substitution Alcohols, amines, thiols (polar aprotic solvents)Methoxy and trifluoromethyl groups may act as leaving groups
Coupling Reactions EDCI, HATU (coupling agents)Amide or ester bond formation with methanol group

Reactivity Influencing Factors

  • Trifluoromethyl Group : Enhances stability and electron-withdrawing effects, influencing nucleophilic substitution reactions .

  • Methoxy Group : Donates electrons via resonance, potentially activating adjacent positions for electrophilic substitution .

  • Thiadiazole Ring : Susceptible to ring-opening under strong basic/acidic conditions, forming mesoionic salts .

Biological Activity Relevance

While direct data for this compound is unavailable, related thiadiazole derivatives exhibit:

  • Cytotoxicity : IC₅₀ values as low as 4.27 µg/mL against cancer cell lines (e.g., SK-MEL-2) .

  • Anticonvulsant Activity : Substituted thiadiazoles show protection in MES/PTZ models with low neurotoxicity .

  • Drug Metabolism : Trifluoromethyl groups improve pharmacokinetics, while methoxy groups may affect solubility .

Stability and Degradation

  • Thermal Stability : Thiadiazoles decompose at high temperatures, with melting points typically below 200°C .

  • Hydrolytic Stability : Methanol group may undergo oxidation to ketones or carboxylic acids in acidic/basic conditions.

Analytical Characterization

Common techniques include:

  • NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and methanol protons (δ 1.5–2.5 ppm) .

  • IR : Detects OH stretch (broad peak ~3200 cm⁻¹) and thiadiazole ring vibrations .

  • MS : Molecular ion peak at m/z 328.2 for analogous compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol, as promising anticancer agents. For instance, a study demonstrated that certain thiadiazole-based compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key cellular pathways that regulate cell proliferation and survival .

Cancer Type IC50 (µM) Reference
Breast (MCF-7)12.5
Lung (A549)0.2
Cervical (HeLa)4.2

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial and fungal pathogens. A review on the synthesis of thiadiazole derivatives indicated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Microbial Strain Activity Reference
E. coliInhibited
S. aureusInhibited
A. nigerInhibited

Synergistic Effects with Antibiotics

Research has indicated that thiadiazole derivatives can enhance the efficacy of existing antibiotics. For example, studies have shown that when combined with Amphotericin B, certain thiadiazole compounds can significantly reduce the minimum inhibitory concentration required for effective treatment, thus minimizing potential toxicity associated with higher doses of antibiotics . This synergistic effect opens avenues for developing combination therapies that could improve treatment outcomes for infections.

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural modifications in thiadiazole derivatives influence their biological activities. These studies aim to identify key structural features that enhance anticancer and antimicrobial properties, guiding future synthetic efforts to optimize therapeutic efficacy .

Potential in Drug Development

The unique chemical structure of this compound positions it as a valuable scaffold for drug development. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery programs aimed at treating cancer and infectious diseases.

Mechanism of Action

The mechanism of action of {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with analogues sharing the 1,3,4-thiadiazole or related heterocyclic cores but differing in substituents (Table 1).

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol 1,3,4-Thiadiazole 5: 4-Methoxy-2-(trifluoromethyl)phenyl; 2: -CH₂OH ~327.3 (calculated)
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol 1,3-Thiazole 4: Methyl; 2: 4-(trifluoromethyl)phenyl; 5: -CH₂OH 273.27
(5-(6-Chloropyridazin-3-yl)-1,3,4-thiadiazol-2-yl)methanol 1,3,4-Thiadiazole 5: 6-Chloropyridazin-3-yl; 2: -CH₂OH ~256.7 (calculated)
[5-(Hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol 1,3-Thiazole 2: 4-(Trifluoromethyl)phenyl; 4,5: -CH₂OH ~319.3 (calculated)

Key Observations :

  • Thiadiazole vs. Thiazole Cores : Thiadiazole derivatives generally exhibit higher electronegativity and metabolic stability compared to thiazoles, which may influence their pharmacokinetic profiles .
  • Substituent Impact : The trifluoromethyl group enhances lipophilicity and bioavailability, while methoxy groups improve solubility. For example, the target compound’s methoxy group may confer better aqueous solubility than the methyl group in ’s thiazole derivative .

Comparisons :

  • Microwave-Assisted Synthesis: describes microwave irradiation for synthesizing (5-(6-chloropyridazin-3-yl)-1,3,4-thiadiazol-2-yl)methanol, achieving faster reaction times (1 hour) compared to conventional heating (2–10 hours) .
  • Thiol-Alkylation: and use alkylation of thiol intermediates with halides, a method adaptable to introducing hydroxymethyl groups via sodium monochloroacetate .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility Purity (%) Reference
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol Not reported Soluble in chloroform, methanol 95
(5-Amino-1,3,4-thiadiazol-2-yl)methanol Not reported Water, methanol >95
Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]- 60–62 Chloroform, methanol Not reported

Key Observations :

  • Hydroxymethyl-substituted compounds (e.g., target compound) are more polar than chloromethyl analogues, improving solubility in protic solvents .
  • Trifluoromethyl groups reduce melting points due to increased molecular symmetry and weaker crystal lattice interactions .

Anticancer Activity :

  • highlights coumarin-thiadiazole hybrids with IC₅₀ values <10 µM against breast cancer cell lines . The target compound’s trifluoromethyl and methoxy groups may similarly modulate apoptosis pathways.

Biological Activity

The compound {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol is a derivative of the 1,3,4-thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on various studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of different substituents on the thiadiazole ring significantly influences their biological activity.

Synthesis of this compound

The synthesis typically involves multi-step organic reactions starting from thiosemicarbazides and appropriate carboxylic acids. The trifluoromethyl and methoxy groups are introduced via nucleophilic substitution reactions. The structural confirmation is usually performed using spectroscopic techniques such as IR and NMR.

Antimicrobial Activity

Studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds within this class have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. Specific derivatives have been reported with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects .
  • Antifungal Activity : Certain derivatives also display antifungal activity against pathogens like Candida spp., with varying degrees of effectiveness depending on the substituents present .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent research:

  • Mechanism : Compounds such as this compound have been investigated for their ability to induce apoptosis in cancer cells through caspase activation pathways. Studies have shown that specific derivatives can enhance the activity of caspases 3 and 9 in various cancer cell lines (e.g., MCF7 breast cancer cells) .
  • Case Study : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The presence of electron-withdrawing groups (like trifluoromethyl) and electron-donating groups (like methoxy) can significantly alter the compound's reactivity and interaction with biological targets.

CompoundSubstituentActivity TypeIC50 Value
ATrifluoromethylAntibacterial26.46 μg/mL
BMethoxyAnticancer< 10 μM
CFluoroAntiviralNotable

Q & A

Basic Questions

Q. What are the common synthetic routes for {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol?

  • Methodology : The compound can be synthesized via a multi-step pathway. A key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol , is reacted with a trifluoromethyl-substituted aromatic isocyanate under reflux in acetonitrile to form a urea derivative. Subsequent alkylation or functionalization of the thiol group with sodium monochloroacetate in aqueous medium, followed by acidification, yields the target methanol derivative. Purification typically involves crystallization from methanol or ethanol .
  • Critical Considerations : Ensure anhydrous conditions during alkylation to prevent hydrolysis of reactive intermediates. Monitor reaction progress via TLC using ethyl acetate/hexane (1:1) as the mobile phase .

Q. How is the compound characterized using spectroscopic techniques?

  • Spectroscopic Analysis :

  • 1H/13C-NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (1H), while the trifluoromethyl (-CF₃) group is observed as a quartet in 13C-NMR (δ 120–125 ppm, J = 270–280 Hz). The thiadiazole ring protons resonate between δ 7.5–8.5 ppm .
  • FT-IR : Stretching vibrations for -OH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-F (1100–1200 cm⁻¹) confirm functional groups .
    • Validation : Cross-reference spectral data with computational models (e.g., density-functional theory (DFT)) to validate structural assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced solubility of intermediates. Evidence suggests acetonitrile reduces side reactions compared to THF .
  • Catalyst Evaluation : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps in biphasic systems .
  • Temperature Gradients : Reflux conditions (80–90°C) are optimal for cyclization, but lower temperatures (40–50°C) may reduce decomposition of acid-sensitive intermediates .
    • Data Analysis : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent, temperature, stoichiometry) and maximize yield .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Hypothesis Testing :

  • Structure-Activity Relationship (SAR) : Modify the methoxy or trifluoromethyl groups to isolate contributions to bioactivity. For example, replace -CF₃ with -CH₃ to assess hydrophobicity effects .
  • Mechanistic Studies : Perform molecular docking to compare binding affinities with target proteins (e.g., PPARδ in ). Use AutoDock Vina with a grid box centered on the receptor’s ligand-binding domain .
    • Statistical Validation : Apply ANOVA to distinguish between biological replicates and technical variability. For instance, discrepancies in MIC (minimum inhibitory concentration) values may arise from assay-specific thresholds (e.g., broth microdilution vs. agar diffusion) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Crystallization Techniques :

  • Solvent Pair Screening : Use slow evaporation with acetone/water (1:1) to induce nucleation. reports successful crystallization via this method for analogous thiadiazoles .
  • Additive Engineering : Introduce co-crystallization agents (e.g., diethyl phosphite) to stabilize π-π stacking interactions between aromatic rings .
    • Data Interpretation : Analyze dihedral angles (e.g., coplanarity of thiadiazole and phenyl rings) to rationalize packing inefficiencies. notes a 48.9° dihedral angle between methoxyphenyl and thiadiazole planes, complicating crystal lattice formation .

Methodological Resources

  • Synthetic Protocols : Refer to alkylation procedures in and urea-forming reactions in .
  • Computational Tools : Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to predict vibrational spectra .
  • Bioactivity Assays : Follow protocols in for antimicrobial testing (e.g., biofilm inhibition assays using Staphylococcus aureus ATCC 25923).

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